(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
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Overview
Description
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+% is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the reaction of ferrocene with diphenylphosphine and dicyclohexylphosphine under controlled conditions. The process often requires the use of a chiral auxiliary or catalyst to ensure the desired enantioselectivity. Common reagents used in the synthesis include ferrocene, diphenylphosphine, dicyclohexylphosphine, and a suitable chiral catalyst .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the maintenance of high purity and enantioselectivity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The ligand can participate in substitution reactions, where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine ligands. These products are often used as intermediates in further synthetic applications .
Scientific Research Applications
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological systems.
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis .
Comparison with Similar Compounds
Similar Compounds
- (S,S)-[2-(4-Isopropyl-2-oxazolinyl)ferrocenyl]diphenylphosphine
- (S,S)-[2-(4’-Isopropyloxazolin-2’yl)ferrocenyl]diphenylphosphine
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is unique due to its high enantioselectivity and efficiency in catalytic reactions. Compared to similar compounds, it offers better performance in terms of yield and selectivity, making it a preferred choice for many synthetic applications .
Properties
CAS No. |
155806-35-2 |
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Molecular Formula |
C36H44FeP2 |
Molecular Weight |
594.5 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
HGTBZFMPHBAUCQ-KHZPMNTOSA-N |
SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Isomeric SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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